molecular formula C17H16FNO4 B6410414 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid CAS No. 1261985-20-9

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid

Cat. No.: B6410414
CAS No.: 1261985-20-9
M. Wt: 317.31 g/mol
InChI Key: PQMVKLXYESMFLA-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an ethylcarbamoyl group, a fluorine atom, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c1-3-19-16(20)12-6-4-10(8-14(12)18)11-5-7-13(17(21)22)15(9-11)23-2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMVKLXYESMFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691922
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-20-9
Record name 4'-(Ethylcarbamoyl)-3'-fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The amino group is acylated with ethyl isocyanate to form the ethylcarbamoyl derivative.

    Fluorination: Finally, the fluorine atom is introduced via electrophilic fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction: The ethylcarbamoyl group can be reduced to an ethylamine group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-[4-(Ethylcarbamoyl)-3-carboxyphenyl]-2-methoxybenzoic acid.

    Reduction: 4-[4-(Ethylamino)-3-fluorophenyl]-2-methoxybenzoic acid.

    Substitution: 4-[4-(Ethylcarbamoyl)-3-(substituted)-phenyl]-2-methoxybenzoic acid.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets. The ethylcarbamoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Methylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid
  • 4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-2-methoxybenzoic acid
  • 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxybenzoic acid

Uniqueness

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxybenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the ethylcarbamoyl group enhances its potential for biological activity, while the fluorine atom increases its stability and binding affinity. The methoxy group further contributes to its solubility and overall pharmacokinetic profile.

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